molecular formula C20H19NOS2 B5131506 3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5131506
M. Wt: 353.5 g/mol
InChI Key: GOCTXKZZCFSVLZ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of 3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its antimicrobial activity by disrupting the bacterial cell wall and membrane. Its anti-inflammatory activity is believed to be due to the inhibition of the NF-κB signaling pathway. Its anticancer activity is thought to be due to the induction of apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall and membrane. It has also been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent antimicrobial, anti-inflammatory, and anticancer properties. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Another direction is to investigate its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis. Additionally, further research can be done to explore its potential as an anticancer agent and to optimize its efficacy and safety.

Synthesis Methods

The synthesis of 3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with benzaldehyde and isopropylbenzaldehyde in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with thiourea and benzyl chloride to obtain the final product. This synthesis method has been optimized to yield a high purity and yield of the compound.

Scientific Research Applications

3-benzyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c1-14(2)17-10-8-15(9-11-17)12-18-19(22)21(20(23)24-18)13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCTXKZZCFSVLZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-benzyl-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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